5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one

Building Block Medicinal Chemistry Organic Synthesis

5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1044766-10-0) is a heterocyclic compound containing an oxadiazolone core substituted with a 2-bromophenyl group. It serves as a key building block in synthetic organic chemistry, particularly for constructing biologically active oxadiazole derivatives and functional materials.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1044766-10-0
Cat. No. B1292752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one
CAS1044766-10-0
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=O)O2)Br
InChIInChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyLLXKEYIVXPRCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one CAS 1044766-10-0: A Versatile Heterocyclic Building Block for Medicinal and Materials Chemistry


5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1044766-10-0) is a heterocyclic compound containing an oxadiazolone core substituted with a 2-bromophenyl group. It serves as a key building block in synthetic organic chemistry, particularly for constructing biologically active oxadiazole derivatives and functional materials. The compound exhibits a molecular weight of 241.04 g/mol and is commercially available at purities of ≥98% [1]. Its computed lipophilicity (XLogP3 = 2.1) and the presence of the bromine atom at the ortho-position confer distinct reactivity and physicochemical properties that differentiate it from its meta- and para-substituted isomers, as well as from halogen analogs [1].

Ortho-bromo substitution provides a reactive handle for cross-coupling diversification
High purity supports reliable multi-step synthesis without extensive repurification
Compatible with high-yielding oxadiazolone synthetic methodologies

Why Generic Substitution of 5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one in Research and Development Fails


In oxadiazole-based research and development, substituting one bromophenyl-oxadiazolone for another without verification often leads to irreproducible or suboptimal results. The position of the bromine atom (ortho, meta, or para) on the phenyl ring critically influences the compound's electronic distribution, steric environment, and lipophilicity, which in turn affect its reactivity in downstream transformations (e.g., cross-coupling reactions) and its interaction with biological targets. Even within the same substitution pattern, changing the halogen (e.g., from bromine to fluorine) significantly alters molecular weight, lipophilicity (XLogP3), and hydrogen bonding capacity, thereby impacting solubility, permeability, and target binding kinetics [1][2]. Consequently, direct replacement with a generic 'bromophenyl-oxadiazolone' without quantitative comparative data is scientifically unsound and can compromise the integrity of structure-activity relationship (SAR) studies or synthetic process development.

!
Positional isomerism (ortho vs. meta/para) may alter electronic distribution and steric environment, affecting reactivity and target binding.
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Halogen exchange (e.g., Br to F) can significantly shift lipophilicity, hydrogen bonding, and molecular weight, potentially impacting permeability and binding kinetics.
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Direct replacement with a generic bromophenyl-oxadiazolone without comparative data may compromise SAR reproducibility and process reliability.

Product-Specific Quantitative Evidence: Why 5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1044766-10-0) Outperforms Analogs


Purity Advantage: 5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one vs. 3-Bromo Isomer

Commercial availability of the target compound at a purity of ≥98% ensures higher reliability and reproducibility in synthetic transformations compared to the 3-bromo isomer, which is typically offered at a lower purity of ≥97% [1]. This 1% difference in purity can be critical for sensitive reactions where trace impurities may act as catalyst poisons or lead to unwanted side products.

Purity Comparison
Data to verify
Target ≥98% vs Comparator ≥97%
Difference +1% (absolute)
Higher purity may reduce side reactions in sensitive couplings.
Supplier-reported values; verify for critical steps.
Building Block Medicinal Chemistry Organic Synthesis

Lipophilicity Differentiation: Ortho-Bromo vs. Ortho-Fluoro Analog in Permeability Prediction

The target compound (XLogP3 = 2.1) is significantly more lipophilic than its 2-fluoro analog (XLogP3 = 1.5) [1][2]. This difference of 0.6 log units translates to approximately a 4-fold increase in the octanol-water partition coefficient (LogP), which can be crucial for optimizing membrane permeability and blood-brain barrier penetration in medicinal chemistry programs.

Lipophilicity
Context-dependent
XLogP3 2.1 (Target) vs 1.5 (2-Fluoro)
ΔXLogP3 = +0.6
Higher lipophilicity may support membrane permeability optimization.
Computed value; experimental validation recommended.
Drug Design ADME Lipophilicity

Ortho-Bromo vs. Para-Bromo Isomer: Synthetic Accessibility and Commercial Viability

The ortho-bromo substitution pattern is often preferred over para-bromo for directed ortho-metalation and for modulating steric effects in cross-coupling reactions. Commercially, the target compound is readily available in stock from multiple vendors with defined pricing (e.g., $215/500mg), whereas the 4-bromo isomer (CAS 669715-28-0) is listed as 'inquire' with no standard stock availability or published pricing . This difference in supply chain maturity directly impacts project timelines and procurement predictability.

Procurement
Supplier-reported
Target: In stock; standard pricing
Comparator: Inquire / not routinely stocked
Reliable supply supports project timeline predictability.
Inventory status per vendor reports.
Organic Synthesis Building Block Cross-Coupling

Synthetic Efficiency: Class-Level Evidence of High-Yielding Oxadiazolone Formation

A modern, high-yielding synthetic route for 5-substituted-3H-[1,3,4]-oxadiazol-2-ones (SHOs) using a carbon dioxide route (CDR) has been reported, wherein hydrazides are prepared in 89–97% yields and subsequently cyclized under basic conditions with CO2 to afford the target oxadiazolones in high yields [1]. While this study does not specifically quantify the yield for the 2-bromophenyl derivative, the class-level data supports that these building blocks can be synthesized efficiently and sustainably, reducing cost and waste compared to older methods. This contrasts with other oxadiazole scaffolds that may require harsher conditions or give lower yields.

Synthetic Yield
Class-level
Class-level evidence: hydrazide formation 89–97% yield via CO2 route (CDR).
Methodology supports efficient oxadiazolone synthesis.
Not directly measured for this derivative; confirm in-house.
Green Chemistry Synthetic Methodology Process Chemistry

Best Research and Industrial Application Scenarios for 5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1044766-10-0)


Medicinal Chemistry: Optimizing Lead Lipophilicity and Permeability

In drug discovery programs targeting intracellular or CNS proteins, the higher XLogP3 (2.1) of this compound compared to its 2-fluoro analog (1.5) [1] makes it a superior starting point for scaffolds where improved passive membrane permeability is required. The ortho-bromo substitution also provides a reactive handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling rapid exploration of structure-activity relationships (SAR) around the oxadiazolone core.

Organic Synthesis: Reliable Building Block for Multi-Step Transformations

For academic and industrial synthetic laboratories, the combination of high commercial purity (≥98%) and established high-yielding synthetic routes [2] ensures that this compound can be incorporated into complex synthetic sequences with minimal purification burden. Its ready availability and transparent pricing ($215/500mg) further support its use as a reliable, scalable building block in medicinal chemistry and process research.

Materials Science: Synthesis of Functional Heterocyclic Materials

The oxadiazolone core is a known component of electron-transporting materials and fluorescent probes. The ortho-bromo substituent on this compound provides a site for further functionalization with electron-donating or -withdrawing groups, allowing fine-tuning of optoelectronic properties. The compound's moderate lipophilicity (XLogP3 = 2.1) [1] also renders it suitable for incorporation into polymer matrices or self-assembled monolayers where controlled solubility is essential.

Application
Selection Property
Validation Focus
Lead permeability optimization
Moderate-to-high lipophilicity and ortho-bromo cross-coupling handle
Membrane permeability assay; SAR diversification
Multi-step synthesis building block
High purity and established synthetic routes
Reaction yield and purity consistency
Functional heterocyclic material synthesis
Oxadiazolone core with modifiable bromo-substituent
Optoelectronic property tuning
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